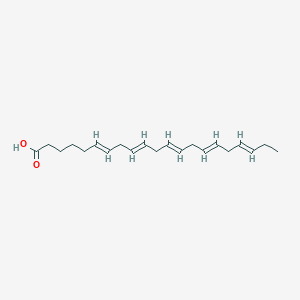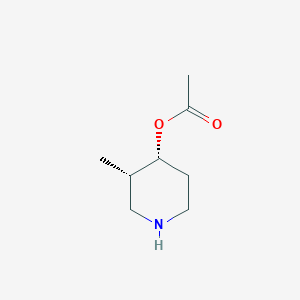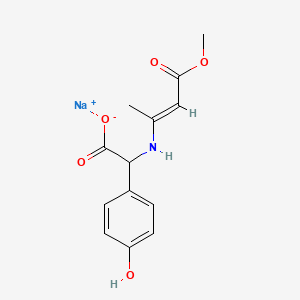
Tris(bipyridyl)ruthenium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tris(bipyridyl)ruthenium(3+) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), and hypophosphorous acid is often used as a reducing agent . The resulting product is a red crystalline salt, which can be further purified by recrystallization. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Tris(bipyridyl)ruthenium(3+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form [Ru(bpy)₃]³⁺, which can then be reduced back to [Ru(bpy)₃]²⁺ by an analyte species, resulting in the emission of light . This chemiluminescence reaction is widely used in analytical applications. Common reagents used in these reactions include tertiary aliphatic amines and other reducing agents .
Scientific Research Applications
Tris(bipyridyl)ruthenium(3+) has a wide range of scientific research applications. In chemistry, it is used as a luminophore in electrochemiluminescence (ECL) sensors, which are employed in immunoassay sensors, DNA sensors, and aptasensors . In biology and medicine, it is used for bio-imaging and latent fingerprint detection . Additionally, it has applications in point-of-care testing and the detection of non-biomolecules .
Mechanism of Action
Comparison with Similar Compounds
Tris(bipyridyl)ruthenium(3+) is often compared with other ruthenium polypyridyl complexes, such as Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate . While these compounds share similar structures and optical properties, Tris(bipyridyl)ruthenium(3+) is unique in its high chemical stability and quantum efficiency, making it the gold-standard luminophore in ECL applications . Other similar compounds include nido-carborane-substituted ruthenium complexes, which exhibit deep-red phosphorescence and are used in optical materials .
Properties
CAS No. |
18955-01-6 |
|---|---|
Molecular Formula |
C30H24N6Ru+3 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(3+) |
InChI |
InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+3 |
InChI Key |
NOXRHOGZVHSGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





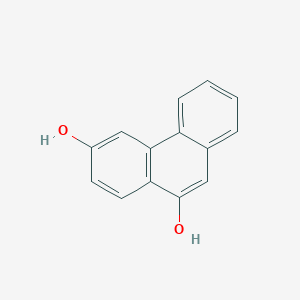
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
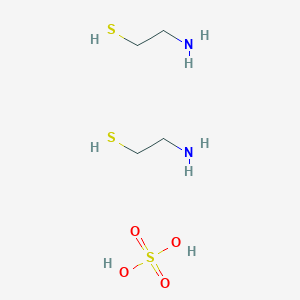

![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)
